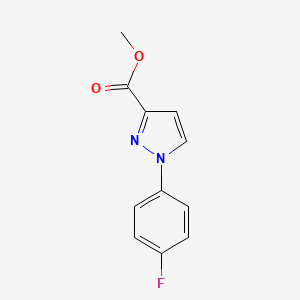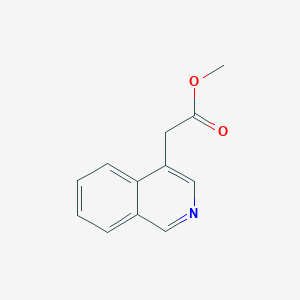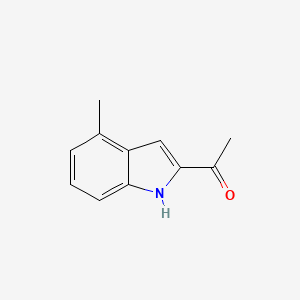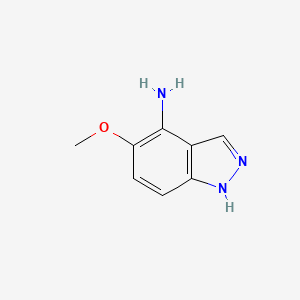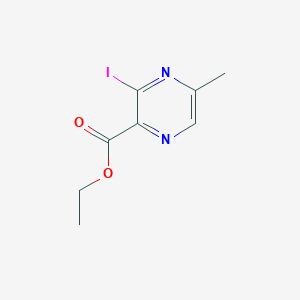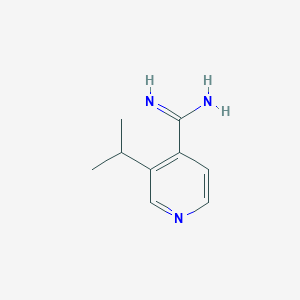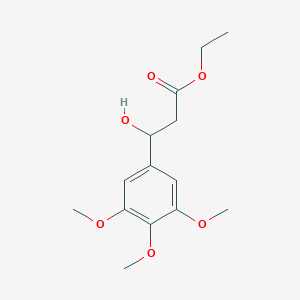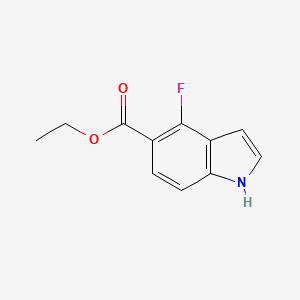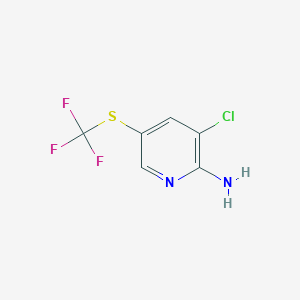
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2S and a molecular weight of 228.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position, an amino group at the 2-position, and a trifluoromethylthio group at the 5-position. It is a crystalline powder that is slightly soluble in chloroform and methanol .
Méthodes De Préparation
The synthesis of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a thiol reagent under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted pyridines and pyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes . This inhibition can disrupt various cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-Chloro-5-((trifluoromethyl)thio)pyridin-2-amine can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the thio group, which affects its reactivity and biological activity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of an amino group, leading to different chemical properties and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but has different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the amino group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H4ClF3N2S |
|---|---|
Poids moléculaire |
228.62 g/mol |
Nom IUPAC |
3-chloro-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
Clé InChI |
DTZVKOPBFLRXEG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


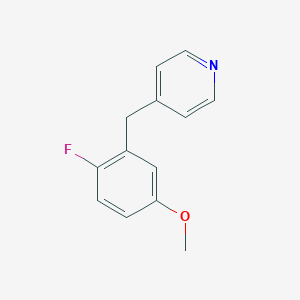
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
